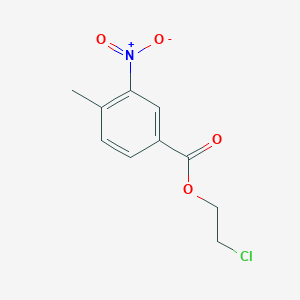

2-Chloroethyl 3-nitro-p-toluate

Description

Structure

3D Structure

Properties

CAS No. |

59383-11-8 |

|---|---|

Molecular Formula |

C10H10ClNO4 |

Molecular Weight |

243.64 g/mol |

IUPAC Name |

2-chloroethyl 4-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C10H10ClNO4/c1-7-2-3-8(6-9(7)12(14)15)10(13)16-5-4-11/h2-3,6H,4-5H2,1H3 |

InChI Key |

FHTNGTPVGWEJPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Chloroethyl 3 Nitro P Toluate

Hydrolytic Stability and Ester Cleavage Mechanisms Under Controlled Conditions

The ester functionality in 2-Chloroethyl 3-nitro-p-toluate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-nitro-p-toluic acid and 2-chloroethanol (B45725). This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2-chloroethanol yield the carboxylic acid. libretexts.org The equilibrium of this reaction can be shifted towards the products by using an excess of water. libretexts.org

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the 2-chloroethoxide leaving group, forming the carboxylate salt of 3-nitro-p-toluic acid. Subsequent acidification of the reaction mixture yields the free carboxylic acid. A variety of bases can be employed for this transformation, and the reaction is generally high-yielding. amelica.org

The hydrolytic stability is influenced by factors such as pH, temperature, and the presence of catalysts. The electron-withdrawing nitro group on the aromatic ring can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.

| Condition | Catalyst | Mechanism | Products |

| Acidic | Strong Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by water, elimination | 3-nitro-p-toluic acid, 2-chloroethanol |

| Basic | Strong Base (e.g., NaOH) | Nucleophilic attack by hydroxide, tetrahedral intermediate, elimination | 3-nitro-p-toluic acid salt, 2-chloroethanol |

Nucleophilic Substitution Reactions at the 2-Chloroethyl Group

The chlorine atom on the 2-chloroethyl group is a leaving group, making this position susceptible to nucleophilic substitution reactions (S_N2). A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of derivatives.

For example, reaction with ammonia (B1221849) would yield the corresponding primary amine, while reaction with an alkoxide would produce an ether. The reactivity of the 2-chloroethyl group in S_N2 reactions is typical for primary alkyl halides.

| Nucleophile | Product | Reaction Type |

| Ammonia (NH₃) | 2-Aminoethyl 3-nitro-p-toluate | S_N2 |

| Cyanide (CN⁻) | 2-Cyanoethyl 3-nitro-p-toluate | S_N2 |

| Hydroxide (OH⁻) | 2-Hydroxyethyl 3-nitro-p-toluate | S_N2 |

| Alkoxide (RO⁻) | 2-Alkoxyethyl 3-nitro-p-toluate | S_N2 |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitro-p-toluate Ring System

The aromatic ring of this compound is substituted with a nitro group and an ester group. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comlibretexts.org The ester group is also deactivating and a meta-director. Therefore, any further electrophilic substitution on this ring will be difficult and will occur at the position meta to both existing groups.

Conversely, the presence of the strong electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution. libretexts.org A strong nucleophile can attack the aromatic ring, leading to the displacement of a suitable leaving group. In this molecule, while the nitro group itself can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, it is more likely that it would facilitate the substitution of another group if one were present at an ortho or para position. libretexts.orgresearchgate.net

| Reaction Type | Directing Effect of Substituents | Reactivity | Plausible Position of Attack |

| Electrophilic Aromatic Substitution | Both -NO₂ and -COOR are meta-directing | Deactivated | Position 5 |

| Nucleophilic Aromatic Substitution | -NO₂ is a strong activating group (ortho, para) | Activated | Ortho or para to the nitro group |

Reduction and Oxidation Chemistry of the Nitro Group and Ester Functionality

The nitro group of this compound can be readily reduced to an amino group under various conditions. masterorganicchemistry.com Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or using metals like iron, tin, or zinc in the presence of an acid. masterorganicchemistry.comcommonorganicchemistry.com These reductions are often chemoselective, leaving the ester group intact. niscpr.res.inorganic-chemistry.org The resulting amino compound, 2-Chloroethyl 3-amino-p-toluate, is a versatile intermediate for further chemical synthesis.

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which will reduce both the ester and the nitro group. libretexts.orgcommonorganicchemistry.com The reaction proceeds through an aldehyde intermediate. libretexts.org The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally not effective for ester reduction. libretexts.org

Oxidation of the ester functionality is generally difficult. However, oxidative cleavage of esters can occur under specific conditions, often involving enzymatic systems like cytochrome P450, leading to the formation of aldehydes and carboxylic acids. nih.gov The thermo-oxidative stability of esters is linked to the structure of the alcohol part of the molecule. mdpi.com

| Functional Group | Reaction | Reagents | Product |

| Nitro Group | Reduction | H₂/Pd, Pt, or Ni; Fe, Sn, or Zn in acid | 2-Chloroethyl 3-amino-p-toluate |

| Ester Functionality | Reduction | LiAlH₄ | 3-amino-4-methylbenzyl alcohol and ethanol |

| Ester Functionality | Oxidation | Cytochrome P450 | Aldehydes and carboxylic acids |

Radical Reactions and Photochemical Transformations of this compound

While specific studies on the radical and photochemical reactions of this compound are not widely documented, the presence of the nitroaromatic system suggests potential for photochemical transformations. Nitroaromatic compounds can undergo photoreduction or photorearrangement upon irradiation with UV light. rsc.org For instance, irradiation of some nitro-substituted aromatic compounds can lead to the formation of nitrites or hydroxylamines. The 2-chloroethyl group could also potentially participate in radical reactions, such as those initiated by radical initiators or high temperatures, but these reactions are less predictable and depend heavily on the specific reaction conditions.

Further research would be necessary to fully elucidate the specific pathways and products of radical and photochemical reactions involving this compound.

Theoretical and Computational Investigations of 2 Chloroethyl 3 Nitro P Toluate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloroethyl 3-nitro-p-toluate, these calculations elucidate the distribution of electrons and the molecule's preferred three-dimensional arrangement. Methods such as Hartree-Fock (HF) and post-HF methods are employed to approximate the solutions to the Schrödinger equation for the molecule.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing nitro group and the chloroethyl ester group attached to the p-toluate (B1214165) core. This arrangement significantly influences the molecule's reactivity and intermolecular interactions. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its chemical behavior. The energy of the LUMO, for instance, is often correlated with the electrophilicity of nitroaromatic compounds. nih.gov

Conformational analysis through quantum chemical calculations reveals the most stable geometries of the molecule. For this compound, the rotational barriers around the ester and the C-C bonds of the chloroethyl group are of particular interest. By mapping the potential energy surface, the various low-energy conformers can be identified, providing a basis for understanding its flexibility and how it might interact with other molecules.

Table 1: Illustrative Quantum Chemical Properties for a Nitroaromatic Ester

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability and reactivity. nih.gov |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

| Rotational Barrier (Ester Group) | 5-7 kcal/mol | Determines the flexibility around the ester linkage. |

Note: The values in this table are illustrative for a generic nitroaromatic ester and are meant to represent the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the atomic positions and velocities as a function of time.

For this compound, MD simulations in an explicit solvent, such as water, can reveal the accessible conformational space and the flexibility of different parts of the molecule. nih.gov These simulations can show how the molecule folds and unfolds, and the timescales of these motions. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The flexibility of the chloroethyl chain, for instance, can be a key determinant in its interactions.

Analysis of the MD trajectories can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To understand the solvation structure around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds. For nitroaromatic compounds, QSAR models have been developed to predict properties such as mutagenicity and toxicity. nih.govnih.govnih.gov

In the context of this compound, a QSAR model could be developed by synthesizing and testing a series of related compounds with varying substituents. The biological activity data would then be correlated with calculated molecular descriptors. The goal is to create a mathematical equation that can predict the activity of new, untested compounds in the same class. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A set of nitroaromatic compounds with known biological activity is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Variable Selection: Statistical methods, such as genetic algorithms or multiple linear regression, are used to select the most relevant descriptors. nih.govnih.gov

Model Building and Validation: A mathematical model is built and validated using internal and external validation techniques to ensure its predictive power. nih.govnih.gov

Virtual Screening Approaches for Identification of Potential Molecular Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govwiley.comresearchgate.net This approach can be either structure-based or ligand-based.

If a potential biological target for this compound were identified, structure-based virtual screening could be employed. This would involve docking a large database of compounds into the binding site of the target protein to predict their binding affinity and pose. nih.govresearchgate.net Conversely, if a set of molecules with known activity against a target is available, ligand-based virtual screening methods, such as pharmacophore modeling or 3D shape similarity, could be used to screen for new potential ligands. researchgate.net

The process of virtual screening can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources in the drug discovery process. nih.gov

Development and Application of Molecular Descriptors for Characterizing this compound

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are the foundation of QSAR modeling and are crucial for characterizing molecules in a quantitative manner. nih.gov For this compound, a wide range of descriptors can be calculated, falling into several categories:

0D Descriptors: Molecular weight, atom counts.

1D Descriptors: Constitutional descriptors describing the molecular formula.

2D Descriptors: Topological indices that describe the connectivity of the atoms.

3D Descriptors: Geometrical descriptors that depend on the 3D coordinates of the atoms.

Quantum Chemical Descriptors: Electronic properties such as HOMO/LUMO energies and partial charges. nih.gov

The selection of appropriate descriptors is critical for building robust and predictive QSAR models for nitroaromatic compounds. nih.gov

Table 2: Examples of Molecular Descriptors and Their Relevance for Nitroaromatic Compounds

| Descriptor Class | Example Descriptor | Relevance |

| Topological | Wiener Index | Describes molecular branching. |

| Electronic | LUMO Energy | Correlates with electrophilicity and reactivity. nih.gov |

| Geometrical | Molecular Surface Area | Relates to the potential for intermolecular interactions. |

| Constitutional | Number of Nitro Groups | Often directly related to toxicity in nitroaromatics. nih.gov |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying chemical reactions, allowing for the calculation of reaction energies, activation barriers, and the geometries of transition states. nih.gov

For this compound, DFT studies can be employed to investigate various potential reaction pathways, such as hydrolysis of the ester group or reactions involving the nitro group. By calculating the energy profile of a reaction, researchers can determine the most likely mechanism and identify the rate-determining step. rsc.org These studies are particularly valuable for understanding the degradation pathways of nitroaromatic compounds in the environment or their metabolism in biological systems. nih.gov For instance, DFT calculations can shed light on the initial steps of the reduction of the nitro group, a key process in the activation of some nitroaromatic drugs and the detoxification of environmental pollutants. mdpi.com

Advanced Analytical Characterization Methodologies in Chemical Research on 2 Chloroethyl 3 Nitro P Toluate

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive structural confirmation of 2-Chloroethyl 3-nitro-p-toluate would heavily rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Advanced NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for the complete assignment of all proton and carbon signals in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the toluoyl ring, the methyl group protons, and the two methylene (B1212753) groups of the chloroethyl chain. The chemical shifts and coupling constants would provide critical information about the substitution pattern on the aromatic ring and the connectivity within the ethyl group.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), the methyl carbon, and the two carbons of the chloroethyl moiety.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This would unambiguously confirm the connectivity of the molecular framework.

High-Resolution Mass Spectrometry (HRMS): HRMS, using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be employed to determine the accurate mass of the molecular ion. This measurement provides the elemental composition of the molecule with high precision, confirming the molecular formula of C₁₀H₁₀ClNO₄. Fragmentation patterns observed in the mass spectrum (MS/MS) would offer further structural insights by showing the loss of specific functional groups, such as the chloroethyl side chain or the nitro group.

A hypothetical data table for the expected NMR and HRMS data is presented below.

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic, methyl, and methylene protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for carbonyl, aromatic, methyl, and aliphatic carbons. |

| HRMS | Accurate mass measurement confirming the elemental formula C₁₀H₁₀ClNO₄. |

Chromatographic and Separation Science Applications for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for the potential separation of any positional isomers that may have formed during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, would be the primary method for purity determination. A UV detector would be suitable for detecting the analyte due to the presence of the nitroaromatic chromophore. The retention time of the main peak would be characteristic of the compound, and the peak area percentage would provide a quantitative measure of its purity.

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could also be utilized. The volatility of the compound would determine the feasibility of this technique. GC-MS would provide both retention time data for purity assessment and mass spectral data for identity confirmation.

Isomer Separation: In the event of the formation of isomeric impurities (e.g., different positions of the nitro group on the aromatic ring), preparative HPLC or column chromatography using silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate) would be employed for their isolation and subsequent characterization.

A summary of chromatographic methods is provided in the table below.

| Chromatographic Method | Application | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

| HPLC | Purity assessment, Isomer separation | C18 | Water/Acetonitrile gradient |

| GC | Purity assessment | Phenyl-methyl polysiloxane | Helium |

Spectroscopic Studies of Molecular Vibrations and Electronic Transitions

Spectroscopic methods that probe the vibrational and electronic properties of the molecule would provide further characteristic fingerprints for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorption bands would include:

Strong C=O stretching vibration for the ester group.

Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

C-O stretching vibrations of the ester.

C-Cl stretching vibration.

Aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would show absorption bands corresponding to the electronic transitions within the molecule. The nitroaromatic system is expected to give rise to characteristic π → π* and n → π* transitions, providing a distinct electronic signature for the compound.

The following table summarizes the expected spectroscopic data.

| Spectroscopic Technique | Expected Observations |

| Infrared (IR) | Characteristic absorption bands for C=O, NO₂, C-O, and C-Cl functional groups. |

| UV-Visible (UV-Vis) | Absorption maxima corresponding to electronic transitions in the nitroaromatic chromophore. |

Applications of 2 Chloroethyl 3 Nitro P Toluate in Specialized Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, the strategic use of reactive intermediates is fundamental to the construction of complex molecular frameworks. lumenlearning.combeilstein-journals.org While direct literature on the extensive use of 2-chloroethyl 3-nitro-p-toluate is not widespread, its structural components suggest a significant potential as a key intermediate. The presence of both a nucleophilic substitution site (the chloroethyl group) and an electrophilic aromatic ring (due to the nitro group) allows for a diverse range of chemical transformations.

The chloroethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functionalities such as azides, amines, thiols, and cyanides. This versatility makes it a valuable building block for creating a library of derivatives. Furthermore, the nitro group can be reduced to an amino group, which can then participate in a wide array of reactions, including diazotization and amide bond formation. This dual reactivity allows for a stepwise and controlled elaboration of the molecule.

For instance, the synthesis of polysubstituted benzene (B151609) derivatives often relies on the careful orchestration of directing effects of substituents. libretexts.org The nitro group in this compound deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. Conversely, if the nitro group is reduced to an activating amino group, the directing effects are altered, providing a pathway to different isomers. This strategic manipulation of electronic effects is a cornerstone of modern organic synthesis.

The ester functionality can also serve as a handle for further modification. Hydrolysis of the ester would yield 3-nitro-p-toluic acid and 2-chloroethanol (B45725), both of which are themselves useful synthetic precursors. This latent reactivity adds another dimension to the molecule's potential as a versatile intermediate.

Exploration of Derivatives for Advanced Polymer Chemistry and Functional Materials

The incorporation of specific functional groups into polymers is a key strategy for developing advanced materials with tailored properties. The chloroethyl group present in this compound makes it a prime candidate for exploration in polymer chemistry. This group can be utilized in several ways to create functional polymers.

One approach is to use the chloroethyl group as an initiating site for polymerization. For example, in certain types of living polymerization, the carbon-chlorine bond can be activated to initiate the growth of a polymer chain. This would result in a polymer with a 2-(3-nitro-p-toluoyloxy)ethyl end-group, which could then be further modified.

A more common strategy is to incorporate the chloroethyl group into the polymer backbone or as a pendant group. For instance, if this compound were to be derived from a polymerizable monomer, the resulting polymer would have pendant chloroethyl groups. These groups can then be chemically modified in a post-polymerization step to introduce other functionalities. This approach has been successfully demonstrated with other chloroethyl-containing monomers, such as 2-chloroethyl vinyl ether, where the chlorine groups are transformed into other functional groups to create graft copolymers. mdpi.com

The presence of the nitroaromatic moiety would also impart specific properties to the resulting polymer. The nitro group is known to have a high refractive index and can participate in charge-transfer interactions, which could be exploited in the development of optical materials. Furthermore, the rigid aromatic ring would contribute to the thermal stability of the polymer.

A hypothetical pathway for the utilization of a derivative of this compound in polymer synthesis is outlined below:

| Step | Reaction | Description | Potential Application |

| 1 | Functionalization of the aromatic ring | Introduction of a polymerizable group (e.g., a vinyl or acryloyl group) onto the aromatic ring of this compound. | Creation of a novel functional monomer. |

| 2 | Polymerization | Radical or controlled polymerization of the functionalized monomer. | Formation of a linear polymer with pendant chloroethyl and nitro groups. |

| 3 | Post-polymerization modification | Nucleophilic substitution of the chloroethyl groups with other functional moieties (e.g., azides, amines, or fluorescent dyes). | Development of functional materials for applications such as drug delivery, sensors, or advanced coatings. |

Investigations into its Utility in Catalytic Systems or as a Ligand Scaffold

The design of effective ligands is crucial for the development of highly selective and active catalytic systems. The structure of this compound suggests its potential as a precursor for the synthesis of novel ligands. The nitro and ester groups, with their oxygen atoms, possess lone pairs of electrons that could coordinate to metal centers.

While the direct use of this compound as a ligand may be limited, its derivatives could be highly effective. For example, reduction of the nitro group to an amine would create a bidentate ligand in which both the newly formed amino group and one of the ester's oxygen atoms could coordinate to a metal. Further modification of the chloroethyl group could introduce additional donor atoms, leading to the formation of tridentate or even polydentate ligands.

The synthesis of such ligands would involve a series of well-established organic transformations. The ability to tune the electronic and steric properties of the ligand by modifying the aromatic ring or the chloroethyl-derived side chain would be a significant advantage in the rational design of catalysts for specific reactions.

Potential modifications of this compound for ligand synthesis could include:

| Modification Site | Chemical Transformation | Resulting Ligand Type | Potential Catalytic Application |

| Nitro Group | Reduction to an amine | Bidentate N,O-ligand | Asymmetric synthesis, cross-coupling reactions |

| Chloroethyl Group | Substitution with a phosphine (B1218219) group | Bidentate P,O-ligand | Hydrogenation, hydroformylation |

| Aromatic Ring | Introduction of additional donor groups (e.g., hydroxyl, carboxyl) | Polydentate ligand | Oxidation catalysis, polymerization |

The development of such ligands from a readily accessible starting material like this compound could provide a cost-effective and versatile platform for the discovery of new catalytic systems.

Design and Synthesis of Chemically Modified Analogues for Specific Industrial Research Applications

The core structure of this compound can be systematically modified to create a range of analogues with tailored properties for specific industrial research applications. This approach, common in medicinal chemistry and materials science, allows for the fine-tuning of a molecule's physical, chemical, and biological properties.

For example, the position and number of nitro groups on the aromatic ring can be varied to modulate the electronic properties of the molecule. The synthesis of dinitro or trinitro analogues could lead to materials with enhanced thermal stability or energetic properties. The nature of the ester group can also be altered by using different alcohols in the esterification reaction. This could be used to control the solubility and reactivity of the molecule.

The chloroethyl group can be replaced with other haloalkyl groups (e.g., bromoethyl, iodoethyl) to fine-tune the reactivity in nucleophilic substitution reactions. Alternatively, the length of the alkyl chain could be varied to influence the steric hindrance around the reactive center.

The synthesis of such analogues would rely on standard synthetic methodologies. For example, the nitration of different toluic acid derivatives followed by esterification with various chloroalcohols would provide a straightforward route to a library of compounds.

A table illustrating potential analogues and their targeted research applications is presented below:

| Analogue | Modification | Potential Research Application |

| 2-Chloroethyl 2,5-dinitro-p-toluate | Additional nitro group | High-energy materials research |

| 2-Bromoethyl 3-nitro-p-toluate | Replacement of chlorine with bromine | Increased reactivity in nucleophilic substitution for synthetic applications |

| 3-Chloropropyl 3-nitro-p-toluate | Longer chloroalkyl chain | Investigation of steric effects in polymer functionalization |

| 2-Chloroethyl 3-amino-p-toluate | Reduction of the nitro group | Precursor for azo dyes and pigments |

The systematic exploration of these and other analogues could uncover novel compounds with valuable properties for a wide range of industrial research and development activities.

Future Research Directions and Emerging Paradigms for 2 Chloroethyl 3 Nitro P Toluate

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The synthesis of nitroaromatic compounds and esters has traditionally relied on methods that can be environmentally taxing. researchgate.netnih.gov Future research should prioritize the development of sustainable and green chemistry routes for the production of 2-Chloroethyl 3-nitro-p-toluate.

Current industrial synthesis of nitroaromatics often involves the use of strong acids like sulfuric and nitric acid, which can lead to significant acid waste. nih.gov Green alternatives to these methods are being actively explored. For instance, the use of solid-supported reagents and microwave-assisted reactions can lead to cleaner and more efficient nitration processes. researchgate.net Zeolite-based solid acid catalysts, for example, have shown promise in promoting regioselective nitration with reduced environmental impact. researchgate.net

Similarly, the esterification step in the synthesis of this compound could be made more sustainable. Biocatalysis, using enzymes like lipases, offers a green alternative to traditional chemical catalysis for ester synthesis. rsc.org These enzymatic reactions can often be performed under milder conditions and with higher selectivity, reducing the formation of byproducts. rsc.org The development of robust and recyclable biocatalysts is a key area of research that could be applied to the synthesis of this compound. rsc.org

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Benefits of Green Alternative |

| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts (e.g., zeolites), Microwave-assisted nitration | Reduced acid waste, improved regioselectivity, faster reaction times. researchgate.net |

| Esterification | Chemical catalysis | Biocatalysis (e.g., lipase) | Milder reaction conditions, higher selectivity, reduced byproducts, biodegradable catalyst. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes, optimal reaction conditions, and potential byproducts. researchgate.net This predictive power can significantly reduce the number of experiments required, saving time and resources. researchgate.net For a lesser-studied compound like this compound, AI could be used to predict its properties and suggest potential applications based on its structural features.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Prediction | Algorithms predict the outcome of chemical reactions, including yield and byproducts. researchgate.net | Optimization of the synthesis of this compound, leading to higher efficiency and purity. |

| Property Prediction | Models predict the physicochemical and biological properties of molecules based on their structure. | Estimation of properties like solubility, reactivity, and potential toxicity, guiding experimental work. |

| Compound Design | Generative models propose new molecular structures with desired properties. medium.com | Design of novel derivatives with enhanced or new functionalities for specific applications. |

Development of Novel Analytical Probes and Sensors Incorporating this compound Motifs

Nitroaromatic compounds are known to be effective fluorescence quenchers. researchgate.netacs.orgacs.org This property makes them valuable components in the design of fluorescent probes and sensors for the detection of various analytes, including explosives and biological molecules. researchgate.netacs.org The 3-nitro-p-toluate moiety of this compound could serve as the signaling unit in such sensory systems.

Future research could focus on incorporating this motif into larger molecular architectures, such as conjugated polymers or calixarenes, to create highly sensitive and selective sensors. researchgate.netacs.org The chloroethyl group provides a convenient handle for further chemical modification, allowing the attachment of recognition elements that can bind to specific target molecules. The quenching of fluorescence upon binding of the analyte to the recognition site would then provide a detectable signal. The development of such probes could have applications in environmental monitoring, medical diagnostics, and security. researchgate.netnih.gov

| Sensor Component | Role of this compound Motif | Potential Target Analytes |

| Signaling Unit | The nitroaromatic group acts as a fluorescence quencher. researchgate.netacs.org | Explosives, volatile organic compounds, metal ions, biological macromolecules. researchgate.netresearchgate.net |

| Linker | The chloroethyl group allows for covalent attachment to other molecular components. | Enables the integration of the signaling unit into a larger sensor assembly. |

| Recognition Element | A molecule attached to the chloroethyl group that specifically binds to the target analyte. | Tailors the sensor for the detection of a specific substance. |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Engineering for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in the commercialization of any chemical compound. youtube.com This requires a close collaboration between organic chemists and chemical engineers to develop safe, efficient, and cost-effective manufacturing processes. acs.orgnumberanalytics.comwiley.comacs.org

For this compound, future research should address the challenges of scalable synthesis. This includes optimizing reaction parameters such as temperature, pressure, and catalyst loading for large reactors. youtube.com Continuous flow chemistry, where reactants are continuously mixed and reacted in a tube or pipe reactor, offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and higher throughput. rsc.org

The development of a robust and scalable process for this compound would be essential for its potential use in applications requiring significant quantities of the material. This interdisciplinary approach, combining the synthetic expertise of organic chemists with the process design and optimization skills of chemical engineers, will be crucial for realizing the full potential of this compound. acs.orgnumberanalytics.com

| Scalable Synthesis Aspect | Key Considerations | Potential Approaches |

| Process Optimization | Reaction kinetics, heat transfer, mass transfer, catalyst stability. youtube.com | Design of Experiments (DoE), computational fluid dynamics (CFD) modeling. |

| Reactor Technology | Batch vs. continuous flow, reactor design, mixing efficiency. acs.org | Implementation of continuous flow reactors for improved control and safety. |

| Downstream Processing | Product isolation, purification, solvent recycling. | Development of efficient extraction and crystallization methods. |

Q & A

Q. What are the recommended safety protocols and handling procedures for 2-Chloroethyl 3-nitro-p-toluate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use fluorinated rubber gloves (0.7 mm thickness, >480 min penetration resistance) for direct handling and chloroprene gloves (0.6 mm) for splash protection . Wear airtight goggles and a full-face respirator with ABEK-type filters if vapor exposure is possible.

- Storage: Store in a dry, inert gas atmosphere (e.g., argon) within sealed containers to prevent hydrolysis or degradation. Avoid contact with moisture and incompatible reagents (e.g., strong oxidizers) .

- Emergency Measures: In case of skin contact, immediately remove contaminated clothing and wash with water for 15 minutes. Use artificial respiration if inhalation occurs .

Q. What analytical techniques are standard for characterizing this compound purity and structural integrity?

Methodological Answer:

- Chromatography: Employ gas chromatography (GC) with sulfur-specific detectors (e.g., flame photometric detector) or high-performance liquid chromatography (HPLC) using C18 columns and UV detection at 254 nm for separation and quantification .

- Spectroscopy: Use H NMR (in CDCl₃) to confirm ester and nitro group positions. Key signals include aromatic protons (δ 7.5–8.5 ppm), chloroethyl chain (δ 4.3–4.6 ppm for CH₂Cl), and methyl groups (δ 2.5–2.7 ppm) .

- Mass Spectrometry: High-resolution ESI-MS can identify molecular ion peaks (expected [M+H]⁺ ~ 258 m/z) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- Data Analysis: Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Compare Arrhenius plots to determine activation energy barriers for hydrolysis .

- Considerations: Monitor for nitro group reduction or ester cleavage side reactions using UV-Vis spectroscopy to track absorbance shifts .

Q. How should researchers address contradictory data in spectroscopic analysis of this compound?

Methodological Answer:

- Step 1: Verify instrument calibration using certified reference standards (e.g., deuterated solvents for NMR, pure nitroaromatic compounds for GC) .

- Step 2: Replicate experiments under identical conditions to rule out procedural errors.

- Step 3: Cross-validate with orthogonal techniques. For example, if NMR signals overlap, use IR spectroscopy to confirm ester carbonyl stretches (~1740 cm⁻¹) or nitro group vibrations (~1520 cm⁻¹) .

- Step 4: Apply multivariate statistical analysis (e.g., PCA) to identify outliers or systematic biases in datasets .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?

Methodological Answer:

- Reaction Engineering:

- Use a Dean-Stark trap for azeotropic removal of water during esterification to shift equilibrium toward product formation.

- Employ slow addition of 2-chloroethanol to 3-nitro-p-toluoyl chloride to control exothermicity and reduce dimerization .

- Catalysis: Test Lewis acids (e.g., ZnCl₂) or DMAP to accelerate esterification. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) .

- Byproduct Mitigation: Post-synthesis purification via flash chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures .

Q. How can the stability of this compound be evaluated under long-term storage conditions?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and calculate activation energies for SN2 reactions at the chloroethyl group.

- Solvent Effects: Simulate reaction pathways in polar aprotic (e.g., DMF) vs. nonpolar solvents to predict regioselectivity .

- Validation: Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.